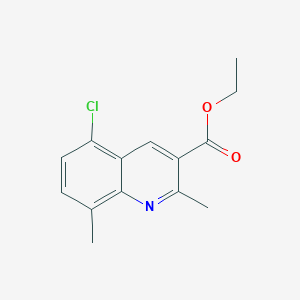

5-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester

描述

5-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester is a substituted quinoline derivative characterized by a chloro group at position 5, methyl groups at positions 2 and 8, and an ethyl ester moiety at position 3.

属性

IUPAC Name |

ethyl 5-chloro-2,8-dimethylquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-4-18-14(17)10-7-11-12(15)6-5-8(2)13(11)16-9(10)3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXDBZOEQRKMDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC(=C2N=C1C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589104 | |

| Record name | Ethyl 5-chloro-2,8-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948294-10-8 | |

| Record name | Ethyl 5-chloro-2,8-dimethyl-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948294-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-chloro-2,8-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 948294-10-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2,8-dimethylquinoline.

Chlorination: The 2,8-dimethylquinoline is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.

Carboxylation: The chlorinated product is then subjected to carboxylation to introduce the carboxylic acid group at the 3-position.

Esterification: Finally, the carboxylic acid is esterified using ethanol in the presence of a catalyst such as sulfuric acid to yield the ethyl ester.

Industrial Production Methods: In industrial settings, the production of 5-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs .

化学反应分析

Types of Reactions:

Oxidation: 5-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester can undergo oxidation reactions to form quinoline N-oxides.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atom, to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Amine derivatives.

Substitution: Substituted quinoline derivatives.

科学研究应用

Chemistry

5-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester is utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile building block in organic synthesis .

Biology

Research has indicated potential biological activities of this compound:

- Antimicrobial Properties : Studies have shown that it exhibits activity against various bacterial strains, suggesting its potential use in combating antibiotic-resistant bacteria .

- Anticancer Activity : Investigations into its effects on cancer cells have revealed that it can inhibit cell proliferation and induce apoptosis through mitochondrial pathways.

Medicine

In medicinal chemistry, this compound serves as a precursor for developing new therapeutic agents targeting diseases such as cancer and infections. Its unique structural features allow for modifications that can enhance its efficacy and selectivity towards specific biological targets .

Industry

The compound is also employed in producing dyes, pigments, and other materials with specialized properties. Its chemical stability and reactivity make it suitable for various industrial applications .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated several quinoline derivatives' antimicrobial activity. The results indicated that 5-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester had a minimum inhibitory concentration (MIC) comparable to established antibiotics against strains like Staphylococcus aureus and Escherichia coli.

- Anticancer Mechanisms : Research featured in Cancer Letters investigated the effects of this compound on human leukemia cells. Findings revealed that it inhibited cell proliferation and induced apoptosis through mitochondrial pathways.

- Comparative Analysis : A comparative study indicated that while other quinoline derivatives had similar structures, this compound exhibited superior biological activity due to its specific chlorine substitution pattern .

作用机制

The mechanism of action of 5-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects .

相似化合物的比较

Substituent Position and Electronic Effects

Key Comparisons:

- 7-Chloro-2,8-dimethylquinoline-3-carboxylic Acid Ethyl Ester (CAS 948290-28-6): The chloro group at position 7 (vs. 5 in the target compound) alters electron distribution across the quinoline ring. The 5-chloro substitution in the target compound may enhance electrophilic aromatic substitution reactivity at adjacent positions, whereas 7-chloro derivatives could exhibit distinct binding affinities in biological systems .

- 4-Hydroxy-5,8-dimethylquinoline-3-carboxylic Acid Ethyl Ester (CAS 303009-95-2): The hydroxyl group at position 4 introduces hydrogen-bonding capacity, increasing polarity (XLogP3 = 2.7) compared to the target compound’s higher lipophilicity (estimated XLogP3 ≈ 3.2). This difference impacts solubility; the hydroxyl analog may favor aqueous environments, while the target compound is more soluble in organic solvents like dichloromethane or ethyl acetate .

Molecular Weight and Physicochemical Properties

A comparison of molecular weights highlights the impact of substituents:

| Compound | Molecular Formula | Molecular Weight | XLogP3 |

|---|---|---|---|

| Target compound | C₁₅H₁₄ClNO₂ | 275.73 | ~3.2 |

| 4-Bromo-8-chloro-5-methoxyquinoline analog | C₁₃H₁₁BrClNO₃ | 344.59 | N/A |

| 4-Hydroxy-5,8-dimethylquinoline analog | C₁₄H₁₅NO₃ | 245.27 | 2.7 |

The bromo-methoxy analog’s higher molecular weight (344.59) reflects bulky substituents, which may reduce metabolic stability. The target compound’s balanced molecular weight (275.73) and lipophilicity suggest favorable pharmacokinetic properties for drug development .

Pharmacological and Biochemical Implications

- Enzyme Inhibition: Ethyl esters of quinoline-3-carboxylic acids (e.g., ) exhibit activity as enzyme inhibitors, particularly in pathways involving phospholipase D (PLD) or kinase signaling. The chloro and methyl groups in the target compound may enhance binding to hydrophobic enzyme pockets .

- Steric hindrance from the 2-methyl group may fine-tune receptor selectivity .

生物活性

5-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester is a halogenated heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H14ClNO2

- Molecular Weight : 263.72 g/mol

- CAS Number : 948294-10-8

The biological activity of 5-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester is attributed to its interaction with specific molecular targets. It has been shown to bind to various enzymes and receptors, leading to inhibition of their activity. This compound may exert antimicrobial effects by inhibiting bacterial enzymes, which is crucial in the fight against resistant bacterial strains .

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness against quinolone-resistant strains has been particularly noted, suggesting it could be a valuable addition to the arsenal against antibiotic resistance .

2. Anticancer Properties

Preliminary studies have suggested potential anticancer activities, although detailed mechanisms remain under investigation. The compound's ability to interact with DNA and inhibit cancer cell proliferation has been highlighted in various studies .

3. Antiviral Effects

Emerging research points towards antiviral properties, although comprehensive studies are still needed to fully elucidate these effects. The compound's structural characteristics may allow it to interfere with viral replication processes.

Table 1: Summary of Biological Activities

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of various quinoline derivatives, 5-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester was found to exhibit strong inhibition against methicillin-resistant Staphylococcus aureus (MRSA). The study utilized disc diffusion methods and reported a significant mean inhibition zone compared to control compounds .

Case Study: Anticancer Activity

Another research project focused on the synthesis and evaluation of quinoline derivatives for anticancer properties. The results indicated that compounds similar to 5-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester displayed notable cytotoxicity against several cancer cell lines, suggesting further exploration into its therapeutic potential .

常见问题

Basic: What are the recommended synthetic routes for 5-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester, and how can yield be optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or esterification under controlled conditions. For example:

- Quinoline core formation : Use a Gould-Jacobs reaction with substituted anilines and β-keto esters under reflux.

- Esterification : React the carboxylic acid intermediate with ethanol in the presence of a catalyst like sulfuric acid or via acyl chloride intermediates.

- Optimization : Yield improvements are achieved by using anhydrous solvents (e.g., acetone or diphenyl ether) and bases like KCO to deprotonate intermediates, as seen in analogous quinoline ester syntheses . Microwave-assisted methods can reduce reaction times and improve regioselectivity .

Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methyl groups at C2/C8 and ester carbonyl resonance at ~165–170 ppm).

- HPLC/MS : For purity assessment (>95%) and molecular ion confirmation (e.g., [M+H] at m/z 279.7 for CHClNO).

- X-ray Crystallography : To resolve ambiguities in stereochemistry or crystallize derivatives (e.g., methyl esters) .

- Elemental Analysis : Validate empirical formulas (e.g., CHClNO) .

Advanced: How can researchers address discrepancies in reported spectral data (e.g., NMR shifts or IR stretches)?

Methodological Answer:

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester, CAS 351893-52-2) to identify substituent-induced shifts .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR/IR spectra and reconcile experimental vs. theoretical data .

- Isotopic Labeling : For ambiguous signals, synthesize C-labeled derivatives to trace carbon environments .

Advanced: What strategies improve regioselectivity during the introduction of chloro and methyl groups on the quinoline core?

Methodological Answer:

- Directed Metalation : Use directing groups (e.g., methoxy or ester groups) to control electrophilic substitution at C2/C8 positions.

- Protection/Deprotection : Temporarily protect reactive sites (e.g., hydroxyl groups) to prevent undesired side reactions during methylation/chlorination .

- Catalytic Systems : Employ Pd-catalyzed C–H activation for selective functionalization, as demonstrated in fluoroquinolone syntheses .

Advanced: How does the ester group’s stability under physiological conditions impact its use in prodrug development?

Methodological Answer:

- Hydrolysis Kinetics : Evaluate ester stability at varying pH (e.g., simulated gastric fluid at pH 1.2 vs. plasma at pH 7.4). Hydrolysis rates can be measured via HPLC to track carboxylic acid release .

- Enzymatic Activation : Test susceptibility to esterases (e.g., porcine liver esterase) to predict in vivo behavior .

- Structure-Activity Relationships (SAR) : Modify the ester moiety (e.g., ethyl to pivaloyloxymethyl) to balance stability and bioavailability .

Advanced: How can researchers resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. anti-inflammatory effects)?

Methodological Answer:

- Standardized Assays : Replicate experiments under controlled conditions (e.g., MIC testing for antimicrobial activity using S. aureus ATCC 25923) .

- Mechanistic Studies : Use molecular docking to assess binding affinity to targets like DNA gyrase (antibacterial) or p38 MAPK (anti-inflammatory) .

- Metabolite Profiling : Identify active metabolites (e.g., hydrolyzed carboxylic acid) via LC-MS to distinguish parent compound vs. derivative effects .

Basic: What are the key considerations for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N) at –20°C to prevent ester hydrolysis or oxidation .

- Handling : Use dry glassware and anhydrous solvents during synthesis to avoid side reactions .

- Decomposition Monitoring : Regularly assess purity via TLC or HPLC, especially after long-term storage .

Advanced: What computational tools are effective for predicting the compound’s reactivity or interaction with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Study interactions with lipid bilayers for permeability predictions.

- Docking Software (AutoDock Vina) : Screen against protein databases (e.g., PDB ID 1KZN for DNA gyrase) to prioritize biological assays .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。